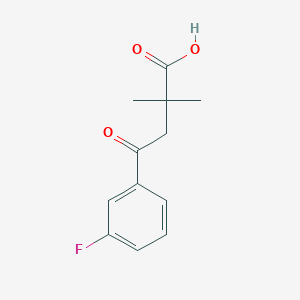

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid (CAS 898766-70-6, C₁₂H₁₃FO₃, MW 224.23 g/mol) is a fluorinated aromatic compound featuring a ketone group at the 4-position of the butyric acid backbone and two methyl groups at the 2-position. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen, which share the 4-oxobutyric acid core .

Properties

IUPAC Name |

4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-12(2,11(15)16)7-10(14)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAIYWHYNNTGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645350 | |

| Record name | 4-(3-Fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-70-6 | |

| Record name | 4-(3-Fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and isobutyric acid.

Condensation Reaction: The initial step involves a condensation reaction between 3-fluorobenzaldehyde and isobutyric acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction parameters.

Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,2-Dimethyl-4-(3-fluorophenyl)-4-hydroxybutyric acid.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: p-Toluenesulfonic acid, sulfuric acid.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as oxidation and reduction processes. The major products formed from these reactions include carboxylic acids and alcohols, depending on the specific reagents and conditions employed.

Table 1: Major Reactions Involving 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric Acid

| Reaction Type | Products | Description |

|---|---|---|

| Oxidation | Carboxylic acids | Converts the compound into more oxidized forms. |

| Reduction | Alcohols | Reduces the compound to yield alcohol derivatives. |

| Substitution | Fluorophenyl derivatives | Generates various substituted derivatives for further study. |

Biological Research

Enzyme Inhibition Studies

Research has indicated that this compound may exhibit biological activity through enzyme inhibition. For instance, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding the compound's role in biological systems and its potential therapeutic effects .

Case Study: Inhibition of CtBP Enzyme

A notable study focused on the compound's ability to inhibit the CtBP (C-terminal binding protein) enzyme, which is implicated in various cancer phenotypes. The study demonstrated that modifications to the compound could enhance its inhibitory activity, suggesting a pathway for developing new cancer therapies .

Medical Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects in drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for pharmaceuticals aimed at treating various diseases. Research has indicated that derivatives of this compound may be effective against conditions such as cancer and inflammatory diseases .

Table 2: Potential Therapeutic Applications

| Disease Area | Potential Mechanism | References |

|---|---|---|

| Cancer | Enzyme inhibition (e.g., CtBP) | , |

| Inflammatory Diseases | Modulation of inflammatory pathways | , |

| Neurodegenerative Diseases | Kynurenine pathway inhibition |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties facilitate the development of materials with specific characteristics suitable for various applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid

- Structure : Differs by a methoxy group at the 4-position of the phenyl ring (C₁₃H₁₅FO₄, MW 254.26 g/mol) .

- Impact :

- Increased polarity due to the methoxy group enhances solubility in polar solvents.

- Electron-donating methoxy group may reduce electrophilicity of the ketone, altering reactivity in synthesis or metabolic pathways.

(b) 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

- Structure : Methyl group replaces fluorine at the phenyl 3-position (C₁₃H₁₆O₃, MW 220.26 g/mol) .

- Impact: Reduced electronegativity compared to fluorine decreases polarity.

(c) 4-(2,4-Dimethylphenyl)-4-oxobutyric acid

Core Structural Variations

(a) Fenbufen (4-(4-Biphenyl)-4-oxobutyric acid)

- Structure : Biphenyl group replaces 3-fluorophenyl (C₁₆H₁₄O₃, MW 254.28 g/mol) .

- Impact :

- Increased lipophilicity from the biphenyl group enhances oral bioavailability.

- Biphenyl moiety is associated with NSAID activity via cyclooxygenase (COX) inhibition.

(b) 4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar)

Physicochemical Properties Comparison

Notes:

- Fluorine and methoxy groups reduce LogP (increased polarity), while methyl and biphenyl groups increase LogP (lipophilicity).

- The target compound’s LogP (~2.1) suggests balanced solubility for both aqueous and lipid environments.

Biological Activity

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 236.24 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is crucial for its biological activity, influencing both reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to metabolic processes. The compound may act as a substrate-competitive inhibitor, influencing the activity of enzymes involved in various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has shown potential as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease. This inhibition can alter the metabolic pathway of kynurenine, potentially leading to therapeutic effects in neurodegenerative conditions .

Cytotoxicity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines . These findings suggest that modifications to the structure can enhance cytotoxicity and selectivity towards cancer cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly impact its biological activity. The fluorine atom enhances lipophilicity and alters electronic properties, which can improve binding affinity to target proteins. Comparative studies with analogs such as 2,2-Dimethyl-4-(3-chlorophenyl)-4-oxobutyric acid reveal that even slight changes in substitution patterns can lead to substantial differences in potency.

Data Summary

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | Not specified | Enzyme inhibition |

| 4-Chloro derivative | 0.18 | CtBP inhibitor |

| 3-Chloro derivative | 0.17 | CtBP inhibitor |

| Ethyl ester derivative | Not specified | Cytotoxicity against A-549 and MCF-7 |

Case Studies

- Neurodegenerative Diseases : A study investigated the effects of kynurenine pathway modulation by using derivatives of this compound in a mouse model of Alzheimer's disease. The results indicated reduced neuroinflammation and improved cognitive function .

- Cancer Treatment : In a comparative study on cytotoxicity, derivatives were tested against several cancer cell lines. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their non-substituted counterparts.

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves Knoevenagel condensation of fluorinated aromatic aldehydes (e.g., 3-fluorobenzaldehyde) with β-keto esters, followed by hydrolysis and decarboxylation. Reaction parameters such as base choice (e.g., piperidine vs. NaOH), solvent polarity, and temperature critically affect intermediate stability and final product purity. For instance, alkaline hydrolysis under reflux (80–100°C) in ethanol/water mixtures yields the carboxylic acid, while excessive heat may promote side reactions like over-oxidation . Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, chloroform/methanol) is recommended to isolate the target compound.

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- Methodological Answer: Structural elucidation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and FT-IR spectroscopy . Key spectral features include:

- ¹H NMR : A singlet for the two methyl groups (δ 1.3–1.5 ppm), a ketone carbonyl (no proton signal), and aromatic protons (δ 7.2–7.8 ppm, split due to fluorine coupling).

- ¹³C NMR : Distinct peaks for the quaternary carbonyl (δ ~200 ppm), carboxylic acid (δ ~170 ppm), and fluorinated aromatic carbons (J coupling ~245 Hz for C-F).

- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (ketone C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H). Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the known biological activities of fluorinated 4-oxobutyric acid derivatives, and how does the fluorine substituent affect these activities?

- Methodological Answer: Fluorinated derivatives exhibit enhanced enzyme inhibition (e.g., COX-2, Kynurenine-3-hydroxylase) and antimicrobial activity compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine increases electrophilicity at the ketone group, improving interactions with enzyme active sites. For example, fluorination at the 3-position of the phenyl ring enhances binding affinity to hydrophobic pockets in target proteins, as shown in competitive inhibition assays (IC₅₀ values reduced by 30–50% vs. non-fluorinated analogs) .

Advanced Research Questions

Q. How can reaction parameters be optimized in the synthesis of this compound to minimize side-product formation?

- Methodological Answer: Optimizing catalyst loading (e.g., 5 mol% piperidine vs. 10 mol%) and solvent systems (toluene for Knoevenagel; THF/water for hydrolysis) reduces byproducts like dimerized intermediates. Kinetic studies using HPLC monitoring reveal that maintaining pH >10 during hydrolysis prevents esterification side reactions. Additionally, flow chemistry setups improve heat/mass transfer, reducing decarboxylation side products by 15–20% compared to batch reactors .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer: Challenges include matrix interference from proteins and low analyte concentrations (<1 µM). Solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., using BSTFA for silylation) improve LC-MS/MS sensitivity. For fluorinated analogs, ¹⁹F NMR offers selective quantification in serum samples, leveraging the absence of endogenous fluorine signals. Calibration curves (R² >0.99) validated via spike-recovery experiments (90–110% recovery) ensure accuracy .

Q. How do computational methods aid in predicting the reactivity and regioselectivity of fluorinated 4-oxobutyric acid derivatives in substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and Fukui indices to predict electrophilic attack sites. For 3-fluorophenyl derivatives, calculations show higher electron density at the para-position of the aromatic ring, directing nucleophilic substitution (e.g., SNAr) to the 4-position. Molecular docking (AutoDock Vina) further correlates substituent effects with binding energies to biological targets like COX-2, guiding rational design of analogs with higher potency .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of fluorinated 4-oxobutyric acid derivatives across studies?

- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, IC₅₀ determination methods). Standardizing protocols (e.g., MTT vs. ATP-based viability assays) and controlling for fluorine’s metabolic stability (via isotopic labeling with ¹⁸F or ¹⁹F tracking) can clarify results. Meta-analyses of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s QikProp) help identify outliers due to experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.